

# Physical Properties of Methyl 10-undecenoate: A Technical Guide to its Boiling Point

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## Compound of Interest

Compound Name: Methyl 10-undecenoate

Cat. No.: B153647

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This technical guide provides an in-depth analysis of the boiling point of **Methyl 10-undecenoate**, a versatile unsaturated fatty acid ester. The document presents a compilation of reported boiling point data, detailed experimental protocols for its determination, and a logical workflow for the experimental process. This information is critical for professionals in drug development and chemical synthesis, where precise knowledge of physical properties is paramount for process design, purification, and formulation.

## Data Presentation: Boiling Point of Methyl 10-undecenoate

The boiling point of **Methyl 10-undecenoate** has been reported in various chemical and safety data sources. The data is consistently centered around a narrow temperature range at standard atmospheric pressure. A summary of these findings is presented in Table 1.

Reported Boiling Point (°C)	Pressure (mm Hg)	Source(s)
245.00 to 248.00	760.00	The Good Scents Company Information System[1][2][3]
245	760.00	Sigma-Aldrich (lit.)[4][5][6]

Note: The term "(lit.)" indicates that the value is based on published literature.

# Experimental Protocols for Boiling Point Determination

The determination of a compound's boiling point is a fundamental experimental procedure in chemistry. The following are detailed methodologies applicable to the determination of the boiling point of liquid compounds such as **Methyl 10-undecenoate**.

## Method 1: Simple Distillation

This method is suitable when a sufficient quantity of the substance is available (typically >5 mL) and can also serve as a purification step.<sup>[7]</sup><sup>[8]</sup>

Apparatus:

- Round-bottom flask
- Distillation head (still head)
- Thermometer (with appropriate temperature range)
- Condenser (Liebig, Graham, or Allihn)
- Receiving flask
- Heating mantle or oil bath
- Boiling chips or a magnetic stir bar
- Clamps and stands

Procedure:

- Place 5-10 mL of **Methyl 10-undecenoate** into the round-bottom flask.
- Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.<sup>[7]</sup>
- Assemble the distillation apparatus as shown in the workflow diagram below. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of

the side arm of the distillation head. This ensures that the thermometer measures the temperature of the vapor that is in equilibrium with the liquid.[8]

- Begin heating the flask gently.
- Observe the temperature as the liquid begins to boil and the vapor rises.
- The boiling point is the temperature at which the vapor temperature stabilizes while the liquid is distilling at a steady rate (typically 1-2 drops per second).[9] Record this stable temperature as the boiling point.
- Record the atmospheric pressure at the time of the experiment. If the pressure is not 760 mm Hg, a correction may be necessary.

## Method 2: Reflux

The reflux method can be used when a smaller amount of the substance is available. It determines the temperature at which the liquid and its vapor are in equilibrium.

Apparatus:

- Round-bottom flask or a test tube
- Condenser
- Thermometer
- Heating mantle or sand bath
- Boiling chips or a magnetic stir bar

Procedure:

- Place a small volume (e.g., 3-5 mL) of **Methyl 10-undecenoate** and boiling chips into the round-bottom flask.
- Attach the condenser vertically to the flask.

- Insert the thermometer through the condenser (a setup with a side-arm adapter is ideal) so that the bulb is positioned in the vapor phase above the boiling liquid.
- Heat the flask to bring the liquid to a steady boil.
- The vapor will rise, condense in the cooled condenser, and flow back into the flask.
- The boiling point is the stable temperature recorded by the thermometer in the vapor phase.

## Method 3: Gas Chromatography (GC)

For fatty acid methyl esters (FAMES), boiling points can be determined using gas chromatography.<sup>[10][11]</sup> This method separates compounds based on their volatility, which is directly related to their boiling points.

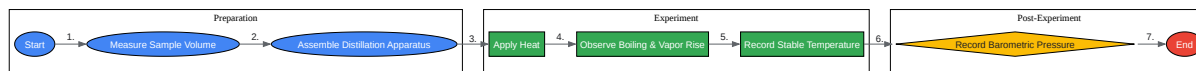
Principle: The retention time of a compound in a GC system is related to its boiling point. By calibrating the GC with a series of standards with known boiling points (e.g., a homologous series of n-alkanes), a calibration curve of retention time versus boiling point can be generated. The boiling point of an unknown sample like **Methyl 10-undecenoate** can then be determined by injecting it into the GC and comparing its retention time to the calibration curve.

Procedure Outline:

- Prepare a series of calibration standards with known boiling points.
- Establish a suitable GC method (column, temperature program, carrier gas flow rate, detector). A non-polar column is often used for boiling point elution of FAMES.<sup>[11]</sup>
- Inject the calibration standards and record their retention times.
- Plot a graph of retention time versus boiling point for the standards.
- Inject the **Methyl 10-undecenoate** sample under the same GC conditions.
- Determine the retention time of the **Methyl 10-undecenoate** peak.
- Use the calibration curve to determine the boiling point corresponding to the measured retention time.

## Mandatory Visualization

The following diagram illustrates the general workflow for determining the boiling point of a liquid sample using the simple distillation method.



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### Boiling Point Determination Workflow

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